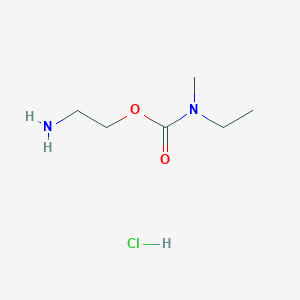

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride, also known as carbaryl, is a chemical compound used in various fields of research and industry. It has a CAS Number of 2377034-55-2 .

Molecular Structure Analysis

The IUPAC name of this compound is 2-aminoethyl ethyl(methyl)carbamate hydrochloride . The InChI code is 1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H . The molecular weight is 182.65 .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Applications in CO2 Capture and Environmental Chemistry

- CO2 Capture Technologies : The study of carbamate anions derived from amines, including the chemistry related to "2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride," is critical in developing efficient CO2 capture technologies. These compounds are involved in the chemistry of post-combustion capture processes, where their reaction with CO2 forms charged carbamate products. This chemistry is essential for designing solvents that can effectively capture CO2 from industrial emissions, potentially leading to cost savings and reduced environmental impact through dynamic operational tuning of CO2 capture plants (Jackson, Fisher, & Attalla, 2011).

Chemical Synthesis and Material Science

Synthesis of Enantioenriched Compounds : Research on the synthesis of highly enantioenriched trans-1,2-amino alcohols using phenyl carbamate shows the relevance of carbamate chemistry in producing protected amino alcohols. These findings are pivotal for synthesizing compounds with specific optical activities, which have applications in pharmaceuticals and fine chemicals (Birrell & Jacobsen, 2013).

Modification and Characterization of Polymers : The development of polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages illustrates the role of carbamate chemistry in creating materials with unique degradation properties. These polymers can depolymerize via a cascade of reactions, making them suitable for applications requiring controlled degradation, such as medical devices, drug delivery systems, and environmentally friendly materials (Dewit & Gillies, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-aminoethyl N-ethyl-N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCQFVEZBFBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)

![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)